molecular formula C6H6ClNO B1353434 N-methylfuran-2-carboximidoyl chloride CAS No. 6521-33-1

N-methylfuran-2-carboximidoyl chloride

Cat. No.: B1353434
CAS No.: 6521-33-1
M. Wt: 143.57 g/mol
InChI Key: UHTJFEFITNPRJZ-UHFFFAOYSA-N
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Description

N-methylfuran-2-carboximidoyl chloride is an organic compound with the molecular formula C6H6ClNO. It is a derivative of furan, a heterocyclic aromatic compound, and contains a carboximidoyl chloride functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

N-methylfuran-2-carboximidoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of N-methylfuran-2-carboximidoyl derivatives.

    Biology: The compound is used in biochemical studies to investigate the reactivity and interactions of carboximidoyl chloride functional groups with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

As “N-methylfuran-2-carboximidoyl chloride” is used for proteomics research applications , it’s likely that future research will continue to explore its properties and potential applications in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylfuran-2-carboximidoyl chloride can be synthesized through the reaction of N-methylfuran-2-carboximidate with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboximidate is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction proceeds to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient separation and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-methylfuran-2-carboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding N-methylfuran-2-carboximidoyl derivatives.

    Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form N-methylfuran-2-carboxamide.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions to form different oxidation states or reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used as the reagent, and the reaction is usually performed at room temperature.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired product.

Major Products:

    Substitution Reactions: N-methylfuran-2-carboximidoyl derivatives.

    Hydrolysis: N-methylfuran-2-carboxamide.

    Oxidation and Reduction: Various oxidation states or reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-methylfuran-2-carboximidoyl chloride involves its reactivity with nucleophiles due to the presence of the electrophilic chloride group. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and research applications to modify or create new compounds.

Comparison with Similar Compounds

N-methylfuran-2-carboximidoyl chloride can be compared with other similar compounds such as:

    N-methylfuran-2-carboxamide: A hydrolysis product of this compound.

    N-methylfuran-2-carboximidate: A precursor in the synthesis of this compound.

    Furan-2-carboximidoyl chloride: A similar compound without the N-methyl group, which may exhibit different reactivity and properties.

Properties

IUPAC Name

N-methylfuran-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTJFEFITNPRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427883
Record name N-Methylfuran-2-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6521-33-1
Record name N-Methyl-2-furancarboximidoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6521-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylfuran-2-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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